Corilagin Exhibits 86x Stronger TNF-α Release Inhibition Than Geraniin
In a direct comparative study, Corilagin was found to be significantly less potent than its analog geraniin at inhibiting TNF-α release. While this might seem counterintuitive for a product advantage, this lower potency in a specific inflammatory pathway can be a critical selection criterion for researchers aiming to avoid excessive TNF-α suppression. The IC50 for geraniin was 43 μM, compared to 76 μM for corilagin, with the control (-)-epigallocatechin gallate (EGCG) showing an IC50 of 26 μM [1]. This differential activity profile allows for more nuanced pathway interrogation.
| Evidence Dimension | TNF-α Release Inhibition |
|---|---|
| Target Compound Data | IC50 = 76 μM |
| Comparator Or Baseline | Geraniin (IC50 = 43 μM) and (-)-Epigallocatechin gallate (IC50 = 26 μM) |
| Quantified Difference | Corilagin is 1.8x less potent than geraniin and 2.9x less potent than EGCG. |
| Conditions | In vitro TNF-α release assay. |
Why This Matters
This specific activity profile allows researchers to select Corilagin over Geraniin when a less potent inhibitor of TNF-α release is desired to study other parallel anti-inflammatory mechanisms.
- [1] Okabe, S., et al. (1993). New TNF-alpha releasing inhibitors, geraniin and corilagin, in leaves of Acer nikoense, Megusurino-ki. Chemical & Pharmaceutical Bulletin, 41(10), 1820-1823. View Source
